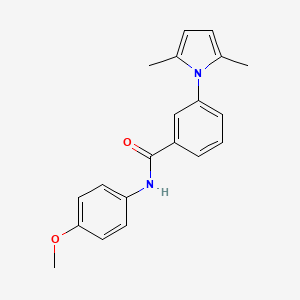
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one, also known as MDBT, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in drug discovery. MDBT is a thiazole derivative that contains a benzodioxole moiety, which is known for its biological activity.
Mecanismo De Acción
The mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one is not fully understood. However, studies have suggested that 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one may exert its effects through the inhibition of key enzymes involved in cancer cell growth and inflammation. 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, studies have suggested that 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one may have neuroprotective effects. 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has been shown to protect neurons against oxidative stress and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one is also stable and can be stored for extended periods without degradation. However, there are also limitations to using 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one in lab experiments. 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to fully elucidate the biochemical and physiological effects of 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one.
Direcciones Futuras
There are several future directions for the study of 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one. One potential area of research is the development of 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one analogs with improved potency and selectivity. Another area of research is the investigation of the potential applications of 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one in the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one and its potential applications in drug discovery.
Métodos De Síntesis
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one can be synthesized through a multi-step process that involves the condensation of 2-amino-4-methylphenol with 2-chloroacetic acid to form 2-(4-methylphenyl)oxazolidin-2-one. The oxazolidinone is then reacted with thioamide to form 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one. The synthesis method for 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has been shown to have potential applications in drug discovery. In particular, it has been investigated for its anti-cancer properties. Studies have shown that 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 5-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one has also been investigated for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(4-methylphenyl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3S/c1-11-2-5-13(6-3-11)18-19-17(20)16(23-18)9-12-4-7-14-15(8-12)22-10-21-14/h2-9H,10H2,1H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQDCCUXKHSTLG-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=O)C(=CC3=CC4=C(C=C3)OCO4)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5168055.png)
![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B5168056.png)
![1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5168059.png)

![1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5168093.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5168103.png)
![4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5168106.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B5168121.png)
![methyl 4-[({[5-(cinnamoylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B5168131.png)

![N-allyl-N'-[4-(benzyloxy)phenyl]ethanediamide](/img/structure/B5168144.png)
![N-(2-chlorobenzyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5168157.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5168163.png)